4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
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Overview
Description
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 2-chloro-1,3-thiazol-5-ylmethoxy group. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde typically involves the following steps:
Formation of the thiazole ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Substitution reaction: The 2-chloro group is introduced via a substitution reaction using appropriate chlorinating agents.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.
Aldehyde formation: The benzaldehyde moiety is introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted thiazole derivatives.
Scientific Research Applications
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde involves its interaction with various molecular targets:
Enzyme inhibition: The compound may inhibit key enzymes in bacterial and fungal cells, leading to their death.
Anti-inflammatory pathways: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Antitumor activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde can be compared with other thiazole derivatives, such as:
2-Amino-4-(4-chlorophenyl)thiazole: Known for its anticancer activity.
2-(2,5-Dichlorothienyl)-1,3-thiazole: Exhibits antifungal and antibacterial properties.
4-Phenyl-1,3-thiazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYUJVFLCKATAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376996 |
Source
|
Record name | 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-48-9 |
Source
|
Record name | 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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